2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide
Description
The compound 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core modified with a benzylidene group at position 5 and an N-arylacetamide substituent at position 3. This scaffold is associated with diverse biological activities, including enzyme inhibition (e.g., apoptosis signal-regulating kinase 1 and metallo-β-lactamases ). Its synthesis typically involves Knoevenagel condensation of 2-thioxothiazolidin-4-one with substituted benzaldehydes, followed by N-alkylation with halogenated acetamides . The 3-bromobenzylidene group and 2-methylphenylacetamide moiety contribute to its unique physicochemical and pharmacological profile, distinguishing it from structurally related analogs.
Properties
IUPAC Name |
2-[(5Z)-5-[(3-bromophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrN2O2S2/c1-12-5-2-3-8-15(12)21-17(23)11-22-18(24)16(26-19(22)25)10-13-6-4-7-14(20)9-13/h2-10H,11H2,1H3,(H,21,23)/b16-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JANKVSXVYMXHHI-YBEGLDIGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)C(=CC3=CC(=CC=C3)Br)SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1NC(=O)CN2C(=O)/C(=C/C3=CC(=CC=C3)Br)/SC2=S | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization with chloroacetic acid to form the thiazolidinone ring. The final step involves the acylation of the thiazolidinone with 2-methylphenylacetyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The bromobenzylidene group can be reduced to a benzyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromobenzylidene group can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Amines, thiols.
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its antimicrobial and anticancer properties . Research indicates that it can inhibit bacterial growth and induce apoptosis in cancer cells, making it a candidate for drug development.
Case Study: Anticancer Activity
A study demonstrated that derivatives of thiazolidinones, including this compound, showed significant cytotoxic effects on various cancer cell lines. The mechanism involved the induction of oxidative stress and disruption of mitochondrial function, leading to programmed cell death.
The biological activities of this compound have been attributed to its ability to interact with specific molecular targets within cells:
- Antimicrobial Activity : Exhibits effectiveness against gram-positive and gram-negative bacteria.
- Antifungal Properties : Demonstrated potential against fungal pathogens, indicating broader applications in treating infections.
Chemical Synthesis
This compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications, which can lead to new derivatives with enhanced biological activities.
Industrial Applications
In industry, this compound may be utilized as a catalyst in organic reactions or as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects.
Pathways Involved: It can modulate signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer properties
Comparison with Similar Compounds
Key Findings :
- The 2-methylphenyl group (target) balances lipophilicity and steric hindrance, favoring membrane permeability .
- Polar substituents (e.g., 3-hydroxyphenyl ) may enhance solubility but reduce bioavailability.
Core Structural Modifications
Modifications to the thiazolidinone core alter electronic and steric properties:
Insights :
- The 2-thioxo group (target) enhances hydrogen-bonding capacity compared to 2,4-dioxo analogs .
Biological Activity
The compound 2-[(5Z)-5-(3-bromobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(2-methylphenyl)acetamide is a thiazolidinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a complex structure that includes thiazolidine and thiazolidinone moieties. The presence of the bromobenzylidene group is particularly noteworthy as it may influence the compound's biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H15BrN2O3S2 |
| Molecular Weight | 421.36 g/mol |
| IUPAC Name | This compound |
| Chemical Classification | Thiazolidinone derivative |
Synthesis
The synthesis of this compound typically involves the condensation of 3-bromobenzaldehyde with thiosemicarbazide , leading to the formation of a thiosemicarbazone intermediate. This intermediate undergoes cyclization with chloroacetic acid to yield the thiazolidinone ring, followed by acylation with N-(2-methylphenyl)acetamide under controlled conditions .
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The mechanism may involve inhibition of bacterial cell wall synthesis or disruption of cellular processes. For instance, studies have shown that derivatives with thiazolidinone structures can effectively combat various bacterial strains .
Anticancer Activity
Thiazolidinones are recognized for their potential anticancer properties. The compound has been studied for its ability to induce apoptosis in cancer cells and inhibit proliferation pathways. Specific studies have demonstrated that modifications in the thiazolidinone structure can enhance cytotoxicity against different cancer cell lines .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
-
Antimicrobial Mechanism :
- Inhibition of cell wall synthesis.
- Disruption of metabolic pathways essential for bacterial survival.
-
Anticancer Mechanism :
- Induction of apoptosis through mitochondrial pathways.
- Inhibition of key signaling pathways involved in cell proliferation (e.g., PI3K/Akt pathway).
Case Studies
A series of studies have illustrated the efficacy of thiazolidinone derivatives:
- Study on Antimicrobial Efficacy :
- Cancer Cell Line Testing :
Q & A
Q. What are the optimal synthetic routes for producing this compound with high purity?
- Methodological Answer : The synthesis typically involves a multi-step process:
Condensation : React a 3-bromobenzaldehyde derivative with thiazolidine-2,4-dione under basic conditions (e.g., piperidine or sodium acetate) to form the benzylidene-thiazolidinone intermediate .
Acetamide coupling : React the intermediate with N-(2-methylphenyl)acetamide using coupling agents like EDCI/HOBt or in situ activation via chloroacetylation .
- Critical Parameters :
- Temperature: Maintain 60–80°C during condensation to avoid side reactions.
- Solvent: Use polar aprotic solvents (DMF, DMSO) for improved solubility .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (DMF/ethanol) ensures >95% purity .
Q. Which analytical techniques are most reliable for structural confirmation?
- Methodological Answer : Combine spectroscopic and chromatographic methods:
- NMR : 1H and 13C NMR to confirm regiochemistry of the benzylidene group and acetamide linkage (e.g., Z-configuration via coupling constants in 1H NMR) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and isotopic patterns (e.g., bromine’s characteristic doublet) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity and stability under acidic/basic conditions .
Q. How should researchers design initial biological activity screens?
- Methodological Answer : Prioritize assays aligned with thiazolidinone derivatives’ known activities:
- Enzyme inhibition : Test against tyrosine kinases or phosphatases (IC50 determination via fluorescence-based assays) .
- Antiproliferative activity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with cisplatin as a positive control .
- Solubility : Pre-screen in PBS/DMSO mixtures to ensure compatibility with biological buffers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound?
- Methodological Answer :
- Core modifications : Synthesize analogs with:
- Varying halogens (e.g., Cl, F) at the benzylidene position to assess electronic effects .
- Substituents on the 2-methylphenyl group (e.g., -OH, -NO2) to probe steric and hydrogen-bonding interactions .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and IC50 values. For example, fluorinated analogs may show enhanced membrane permeability .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay standardization : Control variables such as:
- Cell passage number (use <20 passages).
- Serum concentration (e.g., 10% FBS vs. serum-free conditions) .
- Mechanistic follow-up : If antiproliferative activity conflicts, perform flow cytometry (apoptosis vs. necrosis) or target-specific assays (e.g., Western blot for caspase-3 activation) .
Q. How can computational modeling enhance understanding of its mechanism of action?
- Methodological Answer :
- Docking studies : Use AutoDock Vina to model interactions with PPAR-γ or HDAC8 (common targets for thiazolidinones). Focus on the thioxo group’s role in hydrogen bonding .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of the ligand-receptor complex in lipid bilayers .
- ADMET prediction : SwissADME to predict bioavailability and CYP450 interactions, guiding in vivo study design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
